molecular formula C13H20N2O B11959894 1-Isopropyl-3-(4-isopropyl-phenyl)-urea CAS No. 128034-03-7

1-Isopropyl-3-(4-isopropyl-phenyl)-urea

Cat. No.: B11959894
CAS No.: 128034-03-7
M. Wt: 220.31 g/mol
InChI Key: OHKCVYRQKKMUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(4-isopropyl-phenyl)-urea is an organic compound characterized by its unique structure, which includes an isopropyl group attached to both the urea and phenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-(4-isopropyl-phenyl)-urea typically involves the reaction of isopropylamine with 4-isopropylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(4-isopropyl-phenyl)-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized isopropyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-Isopropyl-3-(4-isopropyl-phenyl)-urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Isopropyl-3-(4-isopropyl-phenyl)-urea exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Isopropyl-3-phenylurea: Lacks the additional isopropyl group on the phenyl ring.

    3-(4-Isopropyl-phenyl)-urea: Lacks the isopropyl group on the urea moiety.

Uniqueness: 1-Isopropyl-3-(4-isopropyl-phenyl)-urea is unique due to the presence of isopropyl groups on both the urea and phenyl moieties, which can influence its chemical reactivity and biological activity

Properties

CAS No.

128034-03-7

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-propan-2-yl-3-(4-propan-2-ylphenyl)urea

InChI

InChI=1S/C13H20N2O/c1-9(2)11-5-7-12(8-6-11)15-13(16)14-10(3)4/h5-10H,1-4H3,(H2,14,15,16)

InChI Key

OHKCVYRQKKMUMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.